molecular formula C6H7BrOS B2533696 2-(5-Bromothiophen-2-yl)ethanol CAS No. 57070-78-7

2-(5-Bromothiophen-2-yl)ethanol

Cat. No.: B2533696
CAS No.: 57070-78-7
M. Wt: 207.09
InChI Key: IHOCRMPRADFCNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(5-Bromothiophen-2-yl)ethanol” is a chemical compound with the molecular formula C6H7BrOS and a molecular weight of 207.09 . It is also known as “2-(5-bromo-2-thienyl)ethanol” or "2-Thiopheneethanol, 5-bromo-" . The compound is in liquid form .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the string "1S/C6H7BrOS/c7-6-2-1-5(9-6)3-4-8/h1-2,8H,3-4H2" . This string, known as a Simplified Molecular Input Line Entry System (SMILES) string, encodes the structure of the molecule in a linear format.


Physical and Chemical Properties Analysis

The boiling point of “this compound” is predicted to be 272.1±25.0 °C . Its density is predicted to be 1.651±0.06 g/cm3 . The pKa value, which indicates the acidity or basicity of the compound, is predicted to be 14.53±0.10 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Chemoenzymatic Synthesis Applications : The compound has been used in enantioselective acylation studies, especially in the synthesis of furan-based alcohols, utilizing lipase-catalyzed asymmetric acylation. This indicates its potential application in creating stereochemically complex molecules (Hara et al., 2013).

  • Coordination Behavior in Metal Complexes : Research involving 2-(5-Bromothiophen-2-yl)ethanol has explored its reactivity against various metals, leading to different complex geometries and nuclearities. This shows its potential in the field of coordination chemistry and the synthesis of metal-organic frameworks (Muñoz et al., 2011).

  • Synthesis of Boron and Gallium Esters : The compound has been used in the preparation of chelates with boron and gallium, indicating its utility in synthesizing organometallic compounds with potential applications in catalysis and material science (Gálvez-Ruíz et al., 2007).

  • Palladium Catalyzed Reactions : In the field of organic synthesis, this compound has been involved in palladium-catalyzed thienylation reactions of allylic alcohols, underlining its role in facilitating selective organic transformations (Tamaru et al., 1979).

  • Synthesis of Benzimidazole Derivatives : The compound has been used in the synthesis of benzimidazole derivatives, showcasing its versatility in heterocyclic chemistry and potential applications in pharmaceutical research (Geiger et al., 2014).

Biochemical and Pharmaceutical Applications

  • DNA Binding Analysis and Anticancer Research : It has been used in the synthesis of Schiff base ligands and their copper complexes, with studies focused on DNA-binding analysis. This highlights its potential application in developing new metal-based chemotherapeutics (Warad et al., 2020).

  • Antimicrobial Activity Studies : The compound has been explored for its antimicrobial properties, particularly in synthesizing derivatives with potential antibacterial and antifungal activities. This suggests its application in the development of new antimicrobial agents (Sharma et al., 2022).

  • Nanoparticle Formation for Enhanced Solubility : Its derivatives have been encapsulated in dendrimers to form water-soluble nanoparticles, enhancing solubility for potential clinical applications, such as in antimicrobial treatments (Alfei et al., 2021).

  • Synthesis of Chalcones for Biological Studies : It has been used in the synthesis of chalcones, which were then evaluated for antimicrobial activities. This application underscores its utility in medicinal chemistry and drug discovery (Christuraj et al., 2017).

  • Antioxidant Properties : Derivatives of this compound have been evaluated for antioxidant activities, indicating its potential use in developing new antioxidant agents (Althagafi, 2022).

Safety and Hazards

“2-(5-Bromothiophen-2-yl)ethanol” is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Mechanism of Action

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-(5-Bromothiophen-2-yl)ethanol are currently unknown . These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Properties

IUPAC Name

2-(5-bromothiophen-2-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrOS/c7-6-2-1-5(9-6)3-4-8/h1-2,8H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHOCRMPRADFCNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Br)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57070-78-7
Record name 2-(5-bromothiophen-2-yl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

2-(2-thienyl)ethanol (Aldrich, 5.0 g, 39 mmol) was diluted in toluene (50 mL) and cooled to −20° C. using an ice/NaCl bath. NBS (6.95 g, 39 mmol, 1 eq) was added portionwise over 15 minutes and the mixture was stirred at rt overnight. After quenching with 10% aq potassium hydroxide (20 mL), the layers were separated and the aqueous layer was extracted twice with dichloromethane (50 mL). The combined organic layers were dried over sodium sulfate, filtered, and concentrated. Purification by Isco Combiflash, eluting with 0-80% ethyl acetate in hexanes (120 g column), afforded the desired as a slightly yellow oil (6.72 g, 83%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
6.95 g
Type
reactant
Reaction Step Two
[Compound]
Name
oil
Quantity
6.72 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 2-(thiophen-2-yl)ethanol (3 g, 23.4 mmol, 1 eq) and HOAc (5 mL) in CHCl3 was added NBS in portions at room temperature. After stirring at room temperature overnight, the reaction mixture was poured into water and extracted with CHCl3 twice. The combined organic layer was dried over Na2SO4, concentrated and purified by column chromatography to give the desired product.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.